molecular formula C8H4ClNO2 B1600269 2-Chlorobenzoyl isocyanate CAS No. 4461-34-1

2-Chlorobenzoyl isocyanate

Cat. No. B1600269
CAS RN: 4461-34-1
M. Wt: 181.57 g/mol
InChI Key: ZTUIVBFRTPPWEZ-UHFFFAOYSA-N
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Description

2-Chlorobenzoyl isocyanate (2-CBI) is an organic compound with the molecular formula C7H3ClNO2. It is a colorless liquid with a pungent odor. It is produced by the reaction of chlorobenzene and isocyanic acid. 2-CBI is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It has been studied for its potential applications in the fields of medicine and biochemistry.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Chlorobenzoyl isocyanate has been utilized in the synthesis of various heterocyclic compounds. For instance, Vovk, Sukach, and Dorokhov (2007) reported its use in the formation of pyrano(chromeno)[3,4-e][1,3]oxazines by reacting 1-chlorobenzyl isocyanates with substrates like 4-hydroxy-6-methylpyran-2-one and 4-hydroxycoumarin (Vovk, Sukach, & Dorokhov, 2007).

Formation of DNA Adducts

In the context of biomarkers for exposure, Beyerbach, Farmer, and Sabbioni (2006) explored the formation of DNA adducts derived from isocyanates like 4-chlorophenyl isocyanate (4CPI). These adducts were synthesized and characterized to monitor people exposed to xenobiotics (Beyerbach, Farmer, & Sabbioni, 2006).

Synthesis of Thiourea Derivatives

Zhang, Wei, and Wang (1997) utilized 2-chlorobenzoyl isocyanate in the synthesis of N-aryl-N'-(2-chlorobenzoyl)thioureas, highlighting its role in facilitating reactions under solid-liquid phase-transfer catalysis (Zhang, Wei, & Wang, 1997).

Sensitizing Properties of Inhaled Chemicals

Wass and Belin (1990) developed a method for monitoring chemical reactivity, including isocyanates like 2-chloroethyl isocyanate. This method helped to identify potential sensitizing properties of these chemicals when inhaled (Wass & Belin, 1990).

Synthesis of Polyisocyanates

Nasar and Kalaimani (2016) studied the synthesis and kinetics of blocking and deblocking reactions of phenol-blocked polyisocyanates, providing insights into the behavior of compounds like 2-chlorophenol in these processes (Nasar & Kalaimani, 2016).

Mechanism of Action

Target of Action

2-Chlorobenzoyl isocyanate is a biochemical used in proteomics research . The primary targets of this compound are proteins, where it can induce modifications, thus affecting their function.

Mode of Action

The compound interacts with its targets through a process known as isocyanation. This involves the reaction of the isocyanate group (-NCO) of the compound with the amino groups present in proteins . This reaction results in the formation of a urea linkage, altering the structure and function of the protein.

Biochemical Pathways

It is known that the compound can affect various metabolic pathways due to its ability to modify proteins, which play crucial roles in numerous biological processes .

Pharmacokinetics

Its metabolism and excretion would likely involve enzymatic breakdown and renal clearance .

Result of Action

The result of the action of 2-Chlorobenzoyl isocyanate is the modification of proteins, which can lead to changes in their function. Depending on the specific proteins targeted, this can have various effects at the molecular and cellular levels .

Action Environment

The action of 2-Chlorobenzoyl isocyanate can be influenced by various environmental factors. For instance, the presence of other reactive substances can compete with the compound for reaction with proteins. Additionally, factors such as pH and temperature can affect the rate of the isocyanation reaction .

properties

IUPAC Name

2-chlorobenzoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2/c9-7-4-2-1-3-6(7)8(12)10-5-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUIVBFRTPPWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N=C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433109
Record name 2-CHLOROBENZOYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4461-34-1
Record name 2-CHLOROBENZOYL ISOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

0.47 g (3.0 mmol) of 2-chlorobenzamide and 0.40 g (3.2 mmol, 1.05 eq) of oxalyl chloride were added to 10 ml of 1,2-dichloroethane and then the mixture was stirred for 8 hours at 100° C. The reaction solution was cooled down to room temperature. The reaction solvent and excessive oxalyl chloride were removed by distillation under reduced pressure to obtain 2-chlorobenzoyl isocyanate in an oily state. 10 ml of fresh 1,2-dichloroethane and 0.95 g (3.0 mmol) of 2,4-dibromo-5-trifluoromethyl aniline were successively added thereto, reacted for 2 hours and filtered to obtain 1.2 g (Yield 80%) of the title compound as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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